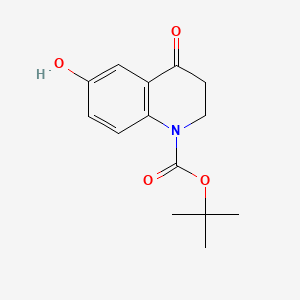
sodium 2-(3-iodo-4-methoxyphenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(3-iodo-4-methoxyphenoxy)propanoate, also known as ‘iodo-methoxy-phenoxypropanoic acid’ or ‘IMPP’, is a synthetic compound that has been used for a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water, ethanol, and methanol. IMPP is a widely used reagent in organic synthesis due to its reactivity, stability, and low toxicity.
Applications De Recherche Scientifique
IMPP is widely used as a reagent in organic synthesis due to its reactivity, stability, and low toxicity. It has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. IMPP is also used as a catalyst for the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. Additionally, IMPP has been used as a photosensitizer in photodynamic therapy and as a biological stain for microscopy.
Mécanisme D'action
IMPP is an organic compound that can act as a Lewis acid or base. As a Lewis acid, it can react with a Lewis base to form a complex. As a Lewis base, it can react with a Lewis acid to form a complex. Additionally, IMPP can act as a nucleophile, meaning it can react with electrophiles to form covalent bonds.
Biochemical and Physiological Effects
IMPP is a synthetic compound with low toxicity and has been used in a variety of scientific research applications. It is not known to have any adverse effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using IMPP in lab experiments is its low toxicity and wide range of reactivity. Additionally, it is relatively stable and easy to synthesize. However, IMPP is not very soluble in water and can be difficult to purify.
Orientations Futures
IMPP has a wide range of applications in scientific research, and there are many potential future directions for its use. One potential future direction is its use in the synthesis of novel organic compounds, such as pharmaceuticals and pesticides. Additionally, IMPP could be used as a catalyst in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. Additionally, IMPP could be used as a photosensitizer in photodynamic therapy or as a biological stain for microscopy. Finally, IMPP could be further investigated for its potential use as a Lewis acid or base in organic synthesis.
Méthodes De Synthèse
IMPP is synthesized via a three-step process. First, 3-iodo-4-methoxyphenol is reacted with propanoic acid in the presence of a base, such as sodium hydroxide, to form the ester. Second, the ester is heated with aqueous sodium hydroxide or potassium hydroxide to form the sodium or potassium salt, respectively. Finally, the salt is heated with anhydrous ethanol or methanol to form the desired product.
Propriétés
IUPAC Name |
sodium;2-(3-iodo-4-methoxyphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO4.Na/c1-6(10(12)13)15-7-3-4-9(14-2)8(11)5-7;/h3-6H,1-2H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTPWCSFIOCMBU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])OC1=CC(=C(C=C1)OC)I.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INaO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(dimethylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B6605913.png)
![4-chloro-N-[2,2,2-trichloro-1-(5-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605926.png)
![2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B6605937.png)

![4-chloro-N-[2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605943.png)

![tert-butyl 7-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.0,1,5]decane-3-carboxylate](/img/structure/B6605964.png)



![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid](/img/structure/B6606003.png)
![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)
![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)
